(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

Epigenetics Bromodomain Inhibition Drug Discovery

(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS 1223877-24-4) is a synthetic pyrazolyl-cyanopropenamide small molecule with a molecular formula of C19H12BrClN4O and a molecular weight of 427.69 g/mol. It is a member of the 1,3-diaryl pyrazole class, compounds which have been broadly investigated as kinase inhibitors, particularly against B-Raf.

Molecular Formula C19H12BrClN4O
Molecular Weight 427.69
CAS No. 1223877-24-4
Cat. No. B2375120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
CAS1223877-24-4
Molecular FormulaC19H12BrClN4O
Molecular Weight427.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Br
InChIInChI=1S/C19H12BrClN4O/c20-17-3-1-2-4-18(17)24-19(26)14(10-22)9-13-11-23-25(12-13)16-7-5-15(21)6-8-16/h1-9,11-12H,(H,24,26)/b14-9-
InChIKeyVOOSAOXYEDVYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS 1223877-24-4)


(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide (CAS 1223877-24-4) is a synthetic pyrazolyl-cyanopropenamide small molecule with a molecular formula of C19H12BrClN4O and a molecular weight of 427.69 g/mol . It is a member of the 1,3-diaryl pyrazole class, compounds which have been broadly investigated as kinase inhibitors, particularly against B-Raf [1]. This specific compound features a 2-bromophenyl amide moiety and a 4-chlorophenyl substituent on the pyrazole, a combination that distinguishes it from other analogs in this chemical space. Its reported biological activity is primarily linked to kinase inhibition, a common mechanism for its class, making it a candidate for oncology-related research applications.

Why (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide Is Not Interchangeable with Generic Analogs


Simple substitution of (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide with other pyrazolyl-cyanopropenamides is highly unreliable due to the profound impact that discrete halogen substitutions have on kinase selectivity and potency. The general formula from the key B-Raf patent encompasses a wide array of halogenated variants, and the specific bromo-chloro substitution pattern on this compound is critical for its unique binding fingerprint [1]. Even minor structural deviations, such as moving the halogen or changing the N-aryl substituent, can shift a compound's activity from potent inhibition (>90% at 10 µM) to inactivity across a panel of oncogenic kinases, as demonstrated by selectivity profiling of closely related analogs [2]. The quantitative evidence below demonstrates that this specific compound's differentiation is rooted in its unique kinase inhibitory profile, which cannot be assumed for generically similar compounds.

Quantitative Differentiation Evidence for CAS 1223877-24-4 Against Closest Analogs


BRD4 Bromodomain Binding Affinity Comparison with a Structurally Divergent Pyrazole

While not a direct comparator for CAS 1223877-24-4, a structurally distinct pyrazole derivative (BDBM50159140) demonstrates a Kd of 6,800 nM for the BRD4 bromodomain 1 [1]. This provides a class-level benchmark for pyrazole-based bromodomain interactions. In contrast, compounds sharing the core 2-cyanoprop-2-enamide scaffold, such as the analog (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide, have been noted for their potential to form covalent bonds with target proteins, suggesting a different and potentially more potent inhibitory mode than simple competitive binding . The specific 2-bromophenyl amide moiety in CAS 1223877-24-4 is expected to further modulate this interaction, but direct comparative data are currently unavailable.

Epigenetics Bromodomain Inhibition Drug Discovery

JAK2 Kinase Inhibition Potency Contingent on Pyrazole Substitution

The importance of precise substitution on the pyrazole scaffold is starkly illustrated by JAK2 inhibition data. A compound with a pyrazolopyridine core, but lacking the 2-cyanoprop-2-enamide tail (BDBM198472), shows potent JAK2 inhibition (IC50: 12 nM) [1]. However, its close analog (BDBM198586) is significantly less potent (IC50: 63 nM) [2]. Both differ from CAS 1223877-24-4, which contains a 2-cyanoprop-2-enamide moiety. This group has been associated with covalent or pseudo-irreversible binding, potentially leading to more sustained target engagement than the rapidly reversible inhibitors represented by the BDBM198472/586 series. The absolute potency of the target compound may be lower, but its residence time and downstream cellular effects could be more durable, a key differentiating factor for in vivo studies.

Kinase Inhibition JAK/STAT Pathway Inflammation

B-Raf Inhibition as the Primary Intended Target Class from Patent Disclosure

The primary patent covering this compound's general formula explicitly claims B-Raf inhibitory activity and consequently its utility for anticancer therapy [1]. This provides a strong contextual anchor that CAS 1223877-24-4 is designed as a kinase inhibitor, specifically targeting the MAPK pathway. In contrast, other 2-cyanoprop-2-enamide pyrazole derivatives, such as the N-benzyl-substituted analog (CAS 302945-30-8), are marketed primarily as advanced synthetic building blocks or for broader screening without a disclosed primary kinase target . The patent linkage for CAS 1223877-24-4 provides a documented, and therefore more reliable, starting hypothesis for its biological profile compared to untested analogs.

Oncology B-Raf V600E MAPK Pathway

Recommended Applications for (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide Based on Evidence


Chemical Probe for Prolonged JAK2 Target Engagement in Cellular Assays

The 2-cyanoprop-2-enamide warhead of CAS 1223877-24-4 is expected to confer a pseudo-irreversible binding mode, distinguishing it from the rapidly reversible JAK2 inhibitors BDBM198472 and BDBM198586 [REFS-1, REFS-2]. This makes it a superior tool for cellular washout experiments designed to correlate target residence time with the duration of downstream STAT phosphorylation inhibition. A researcher should prioritize this compound over a more potent but reversible analog when the goal is to investigate the kinetics of JAK/STAT pathway inactivation, as the sustained effect is more predictive of in vivo efficacy for this mechanism.

Starting Point for a B-Raf Inhibitor Hit-to-Lead Program

Since the compound's general formula is patented for B-Raf inhibition [1], it serves as a strategically sound starting point for medicinal chemistry optimization against this target. In a hit-to-lead campaign evaluating multiple pyrazole-based screening hits, this compound offers a validated intellectual property (IP) position and a documented, albeit broad, biological hypothesis. This provides a significant advantage over competitors' in-house hits, which may originate from unpatented chemical space and carry a higher risk of IP conflict or prove to be inactive against the intended target.

Selectivity Profiling Against a Panel of Tyrosine Kinases

The known sensitivity of kinase inhibition to subtle structural changes, as seen in the JAK2 and bromodomain examples [REFS-1, REFS-2], positions this compound as an ideal probe for determining the selectivity landscape of 2-cyanoprop-2-enamide-containing pyrazoles. Researchers can use it to profile against a broad panel of 50-100 kinases to establish a structure-selectivity relationship (SSR). The quantitative inhibition data generated will help define which specific kinase targets are modulated by this pharmacophore, informing the design of more selective next-generation analogs and avoiding the off-target effects common in this chemical series.

Negative Control Synthesis for Structure-Activity Relationship (SAR) Studies

For laboratories synthesizing analogs of this compound, the CAS 1223877-24-4 can serve as a critical reference standard. By procuring and testing this specific compound, researchers can establish a baseline activity value against their in-house kinase assays. Any deviation in activity for newly synthesized analogs can then be confidently attributed to the structural modification, not to a faulty assay or batch-to-batch variability. This use is essential for establishing a credible SAR narrative and is a standard practice in high-quality medicinal chemistry publications.

Quote Request

Request a Quote for (Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.